molecular formula C25H24ClN3OS B2890148 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 951495-23-1

1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2890148
CAS No.: 951495-23-1
M. Wt: 450
InChI Key: QVFLCSIXUUNKMX-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (CAS 951495-23-1) is a complex synthetic organic compound with a molecular formula of C25H24ClN3OS and a molecular weight of 450.0 g/mol . This chemical entity features a benzylpiperidine moiety linked to an imidazothiazole group bearing a 4-chlorophenyl substituent, a structural motif common in compounds investigated for their activity on neurological targets . Research into related benzylpiperidine derivatives shows significant interest in their potential as antagonists for muscarinic receptors, such as M4, which are important targets for the treatment of various neurological diseases and disorders . The structural complexity of this compound makes it a valuable intermediate or candidate for medicinal chemistry programs and pharmacological profiling, particularly in the development of central nervous system (CNS) active agents. It is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3OS/c26-21-8-6-20(7-9-21)23-16-29-22(17-31-25(29)27-23)15-24(30)28-12-10-19(11-13-28)14-18-4-2-1-3-5-18/h1-9,16-17,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFLCSIXUUNKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone typically involves multiple steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the imidazo[2,1-b]thiazole core.

    Attachment of the Piperidine Ring: The piperidine ring is usually introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the piperidine derivative with the imidazo[2,1-b]thiazole intermediate under conditions that facilitate the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to therapeutic effects. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Compounds and Their Pharmacological Profiles
Compound Name / ID Structural Features Biological Activity (IC50 or Inhibition) Selectivity Reference
Target Compound: 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Benzylpiperidine, 4-chlorophenyl-imidazo[2,1-b]thiazole Not explicitly reported; inferred kinase/receptor modulation based on analogs Unknown N/A
5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 4-Methoxybenzylpiperazine, pyridinyl-acetamide VEGFR2 inhibition: 5.72% at 20 μM; MDA-MB-231 cytotoxicity: IC50 = 1.4 μM Selective for MDA-MB-231 over HepG2 (IC50 = 22.6 μM)
14d: 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)imidazo[2,1-b]thiazole Triazole-substituted imidazo[2,1-b]thiazole No activity data provided; structural similarity suggests potential kinase interaction Unknown
16: 6-(4-Chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde Thiadiazole core, 4-methoxybenzyl group Cytotoxicity against L1210, CEM, HeLa: IC50 = 0.79–1.6 μM Broad-spectrum anticancer activity
CITCO: 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime Oxime-substituted imidazo[2,1-b]thiazole Constitutive androstane receptor agonist; used in biochemical assays High specificity for CAR receptor

Impact of Substituents on Pharmacological Properties

  • Piperazine/Piperidine Modifications :

    • Replacement of benzylpiperidine with 4-methoxybenzylpiperazine (as in 5l) enhances VEGFR2 inhibition and selectivity for breast cancer cells .
    • Acetylpiperazine derivatives (e.g., in ) may alter metabolic stability or bioavailability, though activity data are lacking.
  • Heterocyclic Core Variations :

    • Imidazo[2,1-b]thiadiazole derivatives (e.g., in ) exhibit potent cytotoxicity, suggesting that expanding the heterocyclic system improves anticancer efficacy .
    • Triazole-substituted analogs (e.g., 14d) could influence solubility or target engagement via hydrogen bonding .
  • Aromatic Substitutions :

    • The 4-chlorophenyl group is conserved in many active compounds, likely contributing to hydrophobic interactions with target proteins.
    • Fluorophenyl analogs (e.g., in ) may enhance metabolic resistance but require empirical validation .

Research Findings and Implications

  • Anticancer Activity : Compounds with methoxybenzylpiperazine (5l) or thiadiazole (16) moieties show superior cytotoxicity, suggesting these groups are promising for further optimization .
  • Selectivity : Structural modifications (e.g., piperazine vs. piperidine) significantly influence cell line selectivity, as seen in 5l’s preference for MDA-MB-231 over HepG2 .
  • Enzyme Inhibition : Hydrazinecarbothioamide derivatives (e.g., 3d in ) demonstrate aldose reductase inhibition, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold .

Biological Activity

1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone, also known by its CAS number 951495-23-1, is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Benzyl group : A phenyl ring attached to a methylene group.
  • Chlorophenyl group : A phenyl ring with a chlorine substituent.
  • Imidazo[2,1-b]thiazole moiety : A fused heterocyclic structure contributing to its biological activity.

The molecular formula is C25H24ClN3OSC_{25}H_{24}ClN_3OS with a molecular weight of approximately 450.0 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors and enzymes involved in neurological pathways. Specifically, it has been investigated for its potential role as an antagonist or agonist at certain receptors, influencing pathways related to anxiety and neurodegenerative diseases.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : The compound has shown promising results in vitro against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)Reference
MCF-70.23
HeLa0.33
HT-290.36
  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders .

Case Studies

Several studies have explored the biological effects of this compound:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives based on thiazole and imidazole structures, highlighting the importance of structural modifications in enhancing biological activity. The presence of the chlorophenyl group was noted to significantly influence the anticancer efficacy of the compounds tested .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies indicated strong interactions with key binding sites, suggesting a mechanism for its anticancer activity .
  • Pharmacokinetics and ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles were assessed using computational tools like admetSAR. These analyses are crucial for understanding the drug-likeness and potential therapeutic applications of the compound .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from similar compounds:

Compound NameKey Differences
1-(4-Benzylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanoneLacks chlorophenyl group
1-(4-Benzylpiperidin-1-yl)-2-(6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl)ethanoneContains a methyl group instead of chlorine

The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets compared to its analogs.

Q & A

What are the key synthetic pathways for 1-(4-Benzylpiperidin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone?

Basic Research Question
The synthesis typically involves multi-step reactions:

Core Formation : The imidazo[2,1-b]thiazole core is synthesized via cyclization of thiazole precursors with glyoxal derivatives, often under reflux conditions (e.g., ethanol, 80°C) .

Piperidine Coupling : The 4-benzylpiperidine moiety is introduced through nucleophilic substitution or coupling reactions. For example, alkylation with 4-benzylpiperidine under basic conditions (K₂CO₃, DMF, 60°C) .

Functionalization : The ethanone linker is established via condensation or thioether formation, requiring catalysts like EDCI or HOBt for amide bond formation .
Key Methodologies :

  • Catalysts : Use Pd(PPh₃)₄ for cross-coupling steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (methanol/water) .
    Validation : Confirm intermediates via TLC and final product purity via HPLC (e.g., 99% purity at 254 nm) .

How is the compound characterized for purity and structural integrity?

Basic Research Question
Characterization involves:

Spectroscopy :

  • ¹H/¹³C-NMR : Assign peaks for imidazo[2,1-b]thiazole protons (δ 7.2–8.1 ppm) and piperidine methylenes (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Chromatography :

  • HPLC : Use C18 columns (ACN/water gradient) to verify purity (>95%) and retention time consistency (e.g., 11.3–12.0 min) .

Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 72.09% vs. 72.10%) to confirm stoichiometry .

How can researchers optimize synthetic yield given variable reaction conditions?

Advanced Research Question
Example Optimization Strategies :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps; higher yields (78%) are achieved in DMF due to improved solubility .

Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) in Suzuki-Miyaura couplings .

Temperature Control : Maintain reflux at 80°C for cyclization to minimize side products .
Data-Driven Adjustments :

  • Yield Variability : In , yields ranged from 8% to 78% depending on steric hindrance and solvent choice. Use DOE (Design of Experiments) to identify critical parameters .
  • Monitoring : Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and adjust stoichiometry dynamically .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question
Case Study : reports IC₅₀ = 1.4 µM against MDA-MB-231 cells but IC₅₀ = 22.6 µM for HepG2. Contradictions may arise from:

Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) vs. HepG2 (liver cancer) differ in VEGFR2 expression levels .

Assay Conditions : Vary incubation time (48 vs. 72 hr) or serum concentration (5% vs. 10% FBS) to assess potency shifts.
Methodological Solutions :

  • Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to improve IC₅₀ accuracy .
  • Orthogonal Assays : Validate cytotoxicity via apoptosis markers (Annexin V) alongside MTT .

What in vitro assays evaluate cytotoxic activity?

Basic Research Question
Standard protocols include:

MTT Assay : Seed cells (5,000/well), treat with compound (0.1–100 µM), incubate 48 hr, and measure formazan absorbance at 570 nm .

Clonogenic Survival : Assess long-term proliferation post-treatment (7 days) .

Target Engagement : Measure VEGFR2 inhibition via ELISA (e.g., 5.72% inhibition at 20 µM) .

How do structural modifications influence VEGFR2 inhibition efficacy?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Imidazo[2,1-b]thiazole Core : Substituents at C6 (4-chlorophenyl vs. phenyl) enhance hydrophobicity, improving VEGFR2 binding (5l vs. 5a in ) .

Piperidine Substitution : 4-Benzyl groups increase blood-brain barrier penetration, but reduce solubility. Balance via logP optimization (target 2–3) .
Experimental Validation :

  • Docking Studies : Use AutoDock Vina to model interactions with VEGFR2’s ATP-binding pocket .
  • Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes, t₁/₂ > 30 min) to prioritize analogs .

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